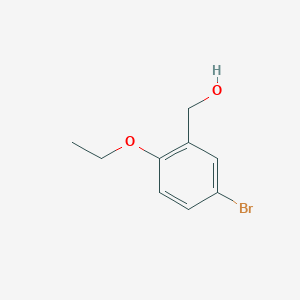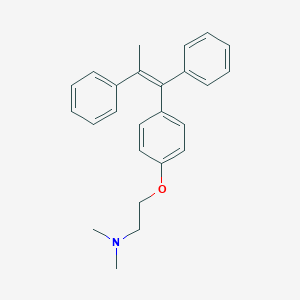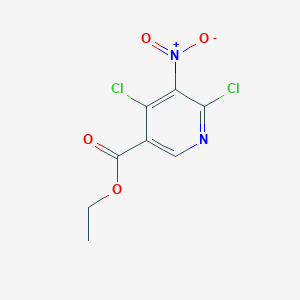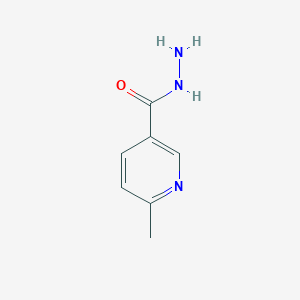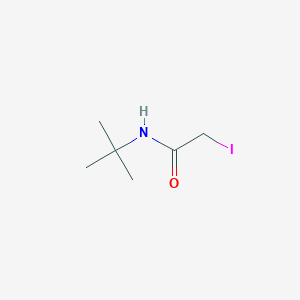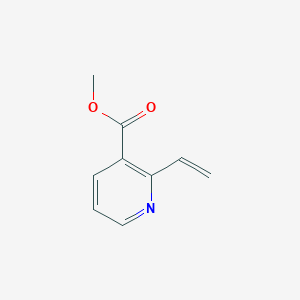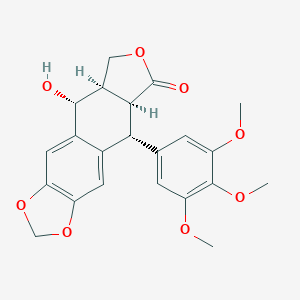
Picropodofilina
Descripción general
Descripción
Picropodophyllin es un compuesto natural que pertenece a la clase de compuestos orgánicos conocidos como podofilotoxinas. Estos compuestos se caracterizan por una estructura de lignano tetralínico, donde la porción bencénica se fusiona a un 1,3-dioxolano y el ciclohexano se fusiona a una butirolactona. Picropodophyllin es un epímero de la picropodofilotoxina y ha ganado atención significativa debido a sus posibles aplicaciones terapéuticas, particularmente en el tratamiento del cáncer .
Aplicaciones Científicas De Investigación
Química: Se utiliza como precursor para sintetizar otros compuestos biológicamente activos.
Medicina: Se ha demostrado que tiene una potente actividad anticancerígena, particularmente contra el glioblastoma y el rabdomiosarcoma
Industria: Se utiliza en el desarrollo de nuevos fármacos anticancerígenos y agentes terapéuticos.
Mecanismo De Acción
Picropodophyllin ejerce sus efectos principalmente inhibiendo el receptor del factor de crecimiento similar a la insulina-1 (IGF-1R). Esta inhibición interrumpe las vías de señalización aguas abajo, incluyendo las vías PI3K/AKT y RAS/RAF/MAPK, que son cruciales para la proliferación, supervivencia y metástasis celular. Al bloquear estas vías, picropodophyllin induce la apoptosis e inhibe el crecimiento tumoral .
Compuestos Similares:
Podofilotoxina: Un potente inhibidor de la tubulina que se utiliza en el tratamiento de varios cánceres.
Etopósido: Un derivado de la podofilotoxina, que se utiliza como agente quimioterapéutico.
Epipodofilotoxina: Otro epímero de la podofilotoxina con actividades biológicas similares.
Singularidad: Picropodophyllin es único en su inhibición selectiva del receptor del factor de crecimiento similar a la insulina-1 sin afectar al receptor de insulina altamente homólogo. Esta selectividad lo convierte en un prometedor candidato para la terapia contra el cáncer dirigida con posibles menos efectos secundarios en comparación con otros inhibidores .
Análisis Bioquímico
Biochemical Properties
Picropodophyllin interacts with the insulin-like growth factor-1 receptor (IGF-1R), acting as a potent inhibitor . This interaction disrupts the downstream signaling pathways associated with IGF-1R, such as the PI3K/AKT pathway . The inhibition of these pathways by Picropodophyllin can lead to the suppression of cell proliferation and survival .
Cellular Effects
Picropodophyllin has been shown to have significant effects on various types of cells, particularly cancer cells. It inhibits the proliferation of cells, induces apoptosis, and causes cell cycle arrest in the G2/M phase . Picropodophyllin also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Picropodophyllin involves its binding to the IGF-1R, thereby inhibiting its tyrosine kinase activity . This inhibition disrupts the downstream signaling pathways, such as the PI3K/AKT pathway, leading to changes in gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, Picropodophyllin has been observed to cause a collapse of the mitotic spindle, similar to the effects of microtubule destabilizers . It also induces cell cycle arrest in the G2/M phase, leading to inhibited cell proliferation over time .
Dosage Effects in Animal Models
In animal models, Picropodophyllin has been shown to effectively inhibit tumor growth. For instance, oral administration of Picropodophyllin resulted in total growth inhibition of uveal melanoma xenografts in mice .
Metabolic Pathways
Picropodophyllin’s primary metabolic pathway involves its interaction with the IGF-1R and the subsequent disruption of the PI3K/AKT signaling pathway . This pathway plays a crucial role in cell proliferation, survival, and metabolism.
Transport and Distribution
While specific transporters or binding proteins for Picropodophyllin have not been explicitly identified, its ability to inhibit IGF-1R suggests that it can be distributed within cells where this receptor is present .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Picropodophyllin se puede sintetizar mediante varios métodos, incluyendo la alquilación alílica catalizada por paladio y las secuencias de acoplamiento cruzado de Hiyama. Estas reacciones se llevan a cabo típicamente bajo una atmósfera inerte de nitrógeno o argón para evitar la oxidación y la interferencia de la humedad. Los disolventes comunes utilizados en estas reacciones incluyen dimetilformamida (DMF), tetrahidrofurano (THF) y diclorometano .
Métodos de Producción Industrial: La producción industrial de picropodophyllin implica la extracción de podofilotoxina de las raíces de las plantas de podofilo, seguida de la epimerización para obtener picropodophyllin. Este proceso puede implicar múltiples etapas de purificación, incluyendo cromatografía en columna y cristalización, para lograr una alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones: Picropodophyllin se somete a diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar su actividad biológica o para crear derivados con propiedades mejoradas.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.
Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de picropodophyllin con grupos funcionales alterados, que pueden exhibir diferentes actividades biológicas y propiedades farmacocinéticas .
Comparación Con Compuestos Similares
Podophyllotoxin: A potent tubulin inhibitor used in the treatment of various cancers.
Etoposide: A derivative of podophyllotoxin, used as a chemotherapeutic agent.
Epipodophyllotoxin: Another epimer of podophyllotoxin with similar biological activities.
Uniqueness: Picropodophyllin is unique in its selective inhibition of the insulin-like growth factor-1 receptor without affecting the highly homologous insulin receptor. This selectivity makes it a promising candidate for targeted cancer therapy with potentially fewer side effects compared to other inhibitors .
Propiedades
IUPAC Name |
(5R,5aR,8aS,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGVMLPVUAXIQN-HAEOHBJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197245 | |
| Record name | Picropodophyllin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477-47-4 | |
| Record name | Picropodophyllin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Picropodophyllin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picropodophyllin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12802 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Picropodophyllin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36407 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Picropodophyllin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5R,5aS,8aR,9R)-5,8,8a,9-Tetrahydro-9-hydroxy-5-(3,4,5-trimethoxyphenyl)-furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PICROPODOPHYLLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F35AOI227 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: PPT exerts its anticancer activity primarily by inhibiting microtubule assembly. [, , , ] It binds to tubulin, a protein crucial for microtubule formation, disrupting the delicate balance between microtubule assembly and disassembly. [] This disruption leads to mitotic arrest, preventing cells from completing cell division and ultimately inducing apoptosis. [, ]
A: While microtubule inhibition is its primary mechanism, research suggests that PPT might exert its effects through multiple pathways. [, , , , , ] Studies show that PPT can induce apoptosis in human esophageal squamous cell carcinoma cells by increasing reactive oxygen species (ROS) levels and activating the JNK/p38 signaling pathways. [] Additionally, PPT has been found to inhibit both epidermal growth factor receptor (EGFR) and mesenchymal-epithelial transition (MET) in gefitinib-resistant non-small cell lung cancer cells, leading to decreased phosphorylation of downstream proteins AKT and ERK. []
A: No, research indicates that PPT can also impact non-cancerous cells. For instance, a study showed that PPT could inhibit Insulin-like growth factor 1 receptor (IGF-1R) signaling in astrocytes, impacting glutamate handling and potentially contributing to neurodegeneration. [] Another study on mink uterine epithelial cells revealed that PPT blocked the stimulating effect of insulin on glycogen production, suggesting a potential interaction with IGF-1 signaling. []
ANone: The molecular formula of PPT is C22H22O8, and its molecular weight is 414.40 g/mol.
A: Yes, researchers often use various spectroscopic techniques to characterize PPT. For example, one study utilized Electron Impact Mass Spectrometry (EI-MS) to differentiate between the 2-epimers of podophyllotoxin and its esters, including PPT. [] Another study determined the absolute configuration of 1β, 2β, 3β,4′-Demethylpicro-podophyllone, a PPT derivative, using Circular Dichroism (CD) spectra and Differential Nuclear Overhauser Effect (DIF NOE) spectroscopy. []
A: While comprehensive data on PPT's stability under various conditions is limited in the provided research, some studies offer insights. For instance, one study examined the thermal chemistry of podophyllotoxin, a closely related compound, in ethanol, revealing the formation of various degradation products under specific conditions. [] This research highlights the potential susceptibility of PPT and its analogs to degradation under certain environmental factors.
ANone: The provided research primarily focuses on PPT's biological activity and doesn't extensively explore its catalytic properties and applications. Therefore, we lack sufficient information to answer these questions.
A: Yes, computational studies have been utilized to understand the interaction between PPT and its target proteins. For example, a computational docking model predicted the binding sites of PPT within the ATP-binding pockets of EGFR and MET, providing insights into its inhibitory mechanism against these kinases. []
A: Structural modifications significantly impact PPT's activity. Studies on podophyllotoxin analogs, including PPT, show that the configuration and size of substituents at position 4 in ring C and steric features of substituents at position 12 in ring D are crucial. [] Larger substituents at position 12 decrease activity, suggesting the importance of these specific regions for binding to the target site. []
A: Research indicates that a free hydroxyl group at the 4'-position is essential for DNA breakage activity, a key mechanism for its anticancer effects. [] Additionally, epimerization at the 4-position enhances activity, while glucosylation at the same position diminishes it. [] The presence of an aldehyde group condensed with the glucose moiety further enhances activity, with the specific group attached to the acetal linkage influencing its potency. []
A: Yes, several studies compare PPT's activity with its analogs. For instance, one study revealed that podophyllotoxin exhibited stronger insecticidal activity than PPT and epipodophyllotoxin. [] Additionally, researchers observed that 4'-hydroxyl series analogs showed lower insecticidal activity compared to 4'-oxymethyl series analogs. [] Another study on microtubule assembly inhibition found that opening the lactone ring of PPT derivatives decreased their activity. []
ANone: The provided research focuses primarily on PPT's biological activity and SAR, and doesn't offer detailed information about its formulation strategies or stability under various conditions. Therefore, we lack sufficient data to answer questions related to this aspect.
ANone: The research papers primarily focus on the scientific aspects of PPT and its analogs and do not delve into specific SHE regulations.
ANone: The provided research predominantly focuses on PPT's mechanism of action, SAR, and in vitro activity. Information regarding its ADME properties, in vivo activity, and efficacy is limited.
A: Researchers have employed various in vitro assays to assess PPT's anticancer activity. Some common methods include MTT assays for evaluating cell viability, [, , ] flow cytometry for analyzing cell cycle distribution and apoptosis induction, [, , ] and Western blot assays for detecting changes in protein expression levels. [, , ]
A: While the provided research predominantly focuses on in vitro studies, some studies suggest potential in vivo applications. For example, a study on chick chorioallantoic membrane (CAM) model explored the antiangiogenic effects of podophyllotoxin and its derivatives, including PPT. [] Although this study doesn't directly test PPT in a disease model, it highlights its potential for further in vivo research.
A: Research on podophyllotoxin-resistant mutants of Chinese hamster ovary cells, specifically a PodRII mutant, revealed reduced binding of [3H]podophyllotoxin to cytoplasmic extracts. [, ] This finding suggests that alterations in the drug's binding site within microtubules or associated proteins could contribute to resistance.
A: Studies on podophyllotoxin-resistant cell lines indicate varying degrees of cross-resistance with other microtubule inhibitors. [, ] For instance, some mutants displayed increased resistance to colchicine, Colcemid, vinblastine, and griseofulvin, while others showed sensitivity to these agents. [, ] Interestingly, most mutants, except for one PodRI class, didn't exhibit cross-resistance to 4'-demethylepipodophyllotoxin thenylidine-beta-D-glucoside and 4'-demethylepipodophyllotoxin ethylidine-beta-D-glucoside, two podophyllotoxin analogs lacking microtubule-inhibitory activity. [, ]
A: Yes, structural modifications can impact cross-resistance patterns. Research shows that podophyllotoxin-resistant mutants generally exhibited proportional increases in resistance to various podophyllotoxin analogs with microtubule-inhibitory activity, including PPT. [, ] This finding suggests that modifications retaining the core structure responsible for microtubule interaction might be susceptible to similar resistance mechanisms.
ANone: While this Q&A focuses on the scientific aspects of PPT, specific data regarding its toxicology and safety profile is limited within the provided research. Further studies are needed to comprehensively evaluate these aspects.
ANone: The provided research predominantly focuses on PPT's mechanism of action, SAR, and in vitro activity. Therefore, we lack detailed information regarding drug delivery, biomarkers, analytical methods, environmental impact, dissolution, solubility, analytical method validation, quality control, immunogenicity, drug transporter interactions, drug-metabolizing enzyme interactions, biocompatibility, biodegradability, alternatives, recycling, and waste management.
A: While the provided research doesn't offer a comprehensive historical overview, it highlights the evolution of understanding regarding PPT and its analogs. Early studies primarily focused on identifying and characterizing these compounds from natural sources and evaluating their cytotoxic activity. [, ] Subsequent research delved into their mechanisms of action, particularly their interaction with microtubules and effects on cell cycle progression. [, , , ] More recent studies have explored PPT's potential in specific cancer types, including esophageal squamous cell carcinoma and gefitinib-resistant non-small cell lung cancer. [, ]
A: Research on PPT showcases a multidisciplinary approach involving organic chemistry, biochemistry, pharmacology, and cell biology. For example, organic chemistry techniques are employed to synthesize and modify PPT analogs, [, ] while biochemical and cell-based assays assess their activity and elucidate their mechanisms of action. [, , , , , , , , , , , , , ] The use of computational modeling further enhances the understanding of PPT's interactions with its targets. [] This collaborative approach drives the development of PPT as a potential therapeutic agent.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



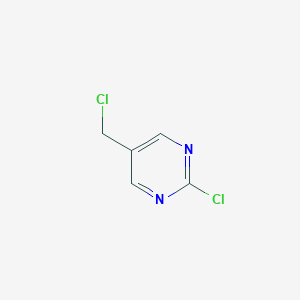
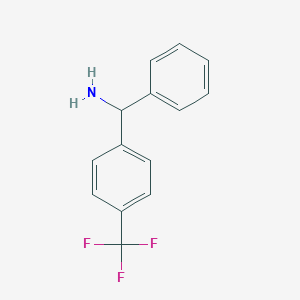
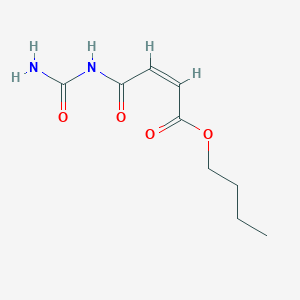

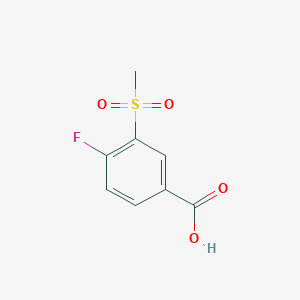
![(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol](/img/structure/B173290.png)
